Cas no 303970-66-3 (8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-Bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a brominated xanthine derivative with a substituted phenoxypropyl side chain. Its molecular structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for compounds targeting adenosine receptor modulation. The bromine substitution at the 8-position enhances reactivity for further functionalization, while the hydroxypropylphenoxy moiety may influence solubility and binding affinity. This compound's rigid purine core and tailored substituents make it suitable for exploratory research in medicinal chemistry, particularly in developing selective enzyme inhibitors or receptor ligands. Careful handling is advised due to the reactive bromine group and potential sensitivity to hydrolysis under extreme conditions.
8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
303970-66-3 structure
Product name:8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:303970-66-3
MF:C16H17BrN4O4
MW:409.234582662582
CID:6039000
PubChem ID:3125696

8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-
    • SMR000279798
    • AB00585118-06
    • 303970-66-3
    • SR-01000506646-1
    • CHEMBL1734973
    • AKOS000577971
    • F0381-4974
    • 8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
    • AKOS022082187
    • SR-01000506646
    • Oprea1_486714
    • HMS2665C24
    • 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
    • Oprea1_792705
    • MLS000766092
    • Inchi: 1S/C16H17BrN4O4/c1-9-5-3-4-6-11(9)25-8-10(22)7-21-12-13(18-15(21)17)20(2)16(24)19-14(12)23/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24)
    • InChI Key: HLZOPJRTGZHNFC-UHFFFAOYSA-N
    • SMILES: N1(CC(O)COC2=CC=CC=C2C)C2=C(N(C)C(=O)NC2=O)N=C1Br

Computed Properties

  • Exact Mass: 408.04332g/mol
  • Monoisotopic Mass: 408.04332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 96.7Ų

8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0381-4974-5μmol
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0381-4974-3mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0381-4974-10mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0381-4974-2μmol
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0381-4974-40mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0381-4974-4mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0381-4974-30mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0381-4974-10μmol
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0381-4974-2mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0381-4974-50mg
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303970-66-3 90%+
50mg
$160.0 2023-05-17

Additional information on 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Comprehensive Overview of 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 303970-66-3)

The compound 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 303970-66-3) is a highly specialized purine derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 8-bromo substitution and the 2-methylphenoxypropyl side chain, make it a valuable candidate for studying enzyme inhibition, receptor modulation, and other therapeutic applications. Researchers are increasingly interested in this compound due to its potential role in addressing modern health challenges, such as inflammation and metabolic disorders.

In recent years, the demand for novel purine derivatives like 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has surged, driven by advancements in drug discovery and personalized medicine. This compound's hydroxypropyl and methylphenoxy moieties contribute to its solubility and bioavailability, making it a promising scaffold for designing next-generation therapeutics. Its CAS No. 303970-66-3 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial research.

One of the key applications of 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its potential as a modulator of adenosine receptors. These receptors play a critical role in regulating physiological processes such as sleep, cognition, and immune response. The 8-bromo group enhances the compound's binding affinity, while the 2-methylphenoxy side chain improves its metabolic stability. Such properties align with current trends in targeting adenosine pathways for treating neurodegenerative diseases and chronic inflammation.

From a synthetic chemistry perspective, the preparation of 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic transformations, including bromination and etherification. The compound's purine-2,6-dione core is a versatile building block for further functionalization, enabling researchers to explore diverse pharmacological activities. Its CAS No. 303970-66-3 is often referenced in patents and publications, highlighting its industrial significance.

Environmental and safety considerations are also paramount when working with 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While it is not classified as a hazardous material, proper handling and disposal protocols must be followed to ensure laboratory safety. The compound's hydroxypropyl group may influence its biodegradability, a topic of interest in green chemistry initiatives. Researchers are encouraged to consult safety data sheets (SDS) and regulatory guidelines when using this material.

In conclusion, 8-bromo-7-2-hydroxy-3-(2-methylphenoxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 303970-66-3) represents a cutting-edge compound with broad applications in medicinal chemistry and drug development. Its structural complexity and functional versatility make it a subject of ongoing research, particularly in areas like adenosine receptor modulation and metabolic disease treatment. As scientific interest grows, this compound is poised to play a pivotal role in advancing therapeutic innovations.

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